molecular formula C9H9N5<br>C6H5(C3N3)(NH2)2<br>C9H9N5 B160333 Benzoguanamine CAS No. 91-76-9

Benzoguanamine

Cat. No.: B160333
CAS No.: 91-76-9
M. Wt: 187.2 g/mol
InChI Key: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
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Description

Benzoguanamine, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 187.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msol in methyl cellosolve; insol in benzene0.06% in water @ 22 °c; 0.6% in water @ 100 °c> 10% in ethanol> 10% in ethyl ethersoluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.slightly soluble in trifluoroacetic acid.solubility at 20 °c, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.solubility in water, g/100ml at 20 °c: 0.03 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GZVHEAJQGPRDLQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
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Molecular Formula

Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Related CAS

87719-75-3
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID1020142
Record name 6-Phenyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

187.20 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER.
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-
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Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Solubility

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Density

1.40 @ 25 °C/4 °C, 1.42 g/cm³
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Vapor Pressure

0.00000012 [mmHg]
Record name 2,4-Diamino-6-phenyl-1,3,5-triazine
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Mechanism of Action

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Color/Form

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL

CAS No.

91-76-9
Record name Benzoguanamine
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Record name 2,4-Diamino-6-phenyl-1,3,5-triazine
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Record name Benzoguanamine
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Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-
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Record name 6-Phenyl-1,3,5-triazine-2,4-diamine
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Record name 6-phenyl-1,3,5-triazine-2,4-diyldiamine
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Record name BENZOGUANAMINE
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Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Melting Point

227-228 °C, 228 °C
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzoguanamine?

A1: this compound (2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE) has a molecular formula of C9H9N5 and a molecular weight of 187.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, infrared (IR) spectroscopy helps analyze the curing mechanism of this compound-formaldehyde resins. [] Additionally, researchers have employed Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to characterize this compound-based compounds and their derivatives. [, , , , ]

Q3: What are the typical applications of this compound?

A3: this compound is primarily used as a chemical intermediate in synthesizing resins, particularly melamine-formaldehyde resins. [, , , ] These resins find applications in decorative laminates, coatings, adhesives, and molding compounds.

Q4: How does this compound affect the storage stability of melamine-formaldehyde resins?

A4: Studies indicate that partially replacing melamine with this compound during melamine-formaldehyde resin synthesis can enhance storage stability. This improvement is attributed to this compound's influence on the reaction kinetics and resin structure. []

Q5: Does this compound impact the properties of materials like epoxy resins?

A5: Research shows that incorporating a this compound-modified phenol biphenylene resin into a phenol-biphenylene-type epoxy resin compound enhances both flame retardancy and heat resistance. [] This improvement is linked to the release of non-flammable nitrogen substances during combustion and the increased reactivity of the modified resin with epoxy resins. []

Q6: How does this compound contribute to the performance of high solid content coatings?

A6: this compound-based resins, particularly butylated benzo-amino resins synthesized using solid formaldehyde, have shown promising results in high solid content coatings. They demonstrate improved water resistance, solvent resistance, and glossiness, making them suitable for applications like canned iron printing varnish coatings. []

Q7: Are there catalytic applications of this compound derivatives?

A7: Yes, recent research highlights the use of N-propyl this compound sulfonic acid supported on magnetic Fe3O4 nanoparticles as an efficient heterogeneous acid catalyst. This catalyst enables the synthesis of 1,8-dioxo-decahydroacridine derivatives through a one-pot, four-component condensation reaction, demonstrating high yields and short reaction times. []

Q8: Have there been computational studies on this compound and its derivatives?

A8: Yes, computational chemistry has been employed to understand the structure-activity relationship of this compound derivatives. For example, researchers have used the AM1 Hamiltonian to perform semi-empirical molecular orbital calculations and correlate calculated net charges on hydrogen-bondable atoms with the logarithmic 1-octanol/water partition coefficient (log P). [] This approach provides insights into the physicochemical properties and potential behavior of these compounds.

Q9: How do substituents on the phenyl ring of this compound affect its properties?

A9: Research using multiple regression analysis demonstrates that the type and position of substituents on the phenyl ring of this compound derivatives significantly influence their lipophilicity, as measured by the log P value. [] This finding suggests that modifying the phenyl ring substituents can be a strategy for tailoring the physicochemical properties and potential biological activity of this compound-based compounds.

Q10: What factors influence the stability of this compound-based resins?

A10: Studies show that factors like pH value during synthesis, formaldehyde to this compound ratio, and the presence of modifying agents like polyvinyl alcohol (PVA) can impact the stability and properties of the resulting resins. [, , ] Understanding these factors is crucial for optimizing resin formulations for specific applications.

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